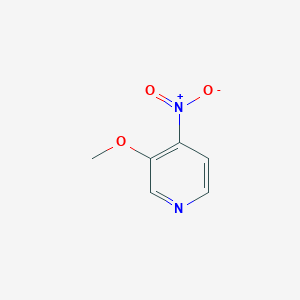

3-Methoxy-4-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5(6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGWQIOTXFPOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595042 | |

| Record name | 3-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13505-07-2 | |

| Record name | 3-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization Strategies of 3 Methoxy 4 Nitropyridine Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups. masterorganicchemistry.com In the context of 3-methoxy-4-nitropyridine, the electron-withdrawing nitro group at the 4-position, along with the pyridine nitrogen, strongly activates the ring for nucleophilic attack. This activation facilitates the displacement of leaving groups at positions ortho or para to the nitro group.

Substitution of the Methoxy (B1213986) Group by Carbanions (e.g., Malonate Anions)

The methoxy group at the 3-position of 4-methoxy-3-nitropyridine (B17402) can act as a leaving group in SNAr reactions, although it is generally considered a poorer leaving group than halogens. ntnu.no However, when a nitro group is present to stabilize the intermediate Meisenheimer complex, substitution of the methoxy group can occur. For instance, the reaction of 4-methoxy-3-nitropyridine with the carbanion generated from dimethyl malonate can lead to the formation of a new carbon-carbon bond at the 4-position. ntnu.no The strong electron-withdrawing effect of the adjacent nitro group is crucial for this transformation to proceed.

A study on the reaction of 4-methoxy-3-nitropyridine with the dimethyl malonate anion demonstrated the feasibility of this substitution. ntnu.no The reaction proceeds via the formation of a Meisenheimer-type adduct, where the negative charge is delocalized onto the nitro group, followed by the elimination of the methoxide (B1231860) ion to yield the substituted product. ntnu.no

Replacement of the Nitro Group by Nucleophiles (e.g., Fluoride (B91410) Anion)

The nitro group itself can serve as a leaving group in SNAr reactions, particularly when activated by other substituents on the pyridine ring. The replacement of a nitro group with a fluoride anion, a process known as fluorodenitration, is a valuable method for the synthesis of fluorinated pyridines. acs.org An efficient method for the synthesis of fluoropyridines from nitropyridines has been reported using tetrabutylammonium (B224687) fluoride (TBAF) under mild conditions. acs.org This reaction is particularly effective for pyridines with nitro groups at the 2- or 4-positions. acs.org

In a specific example, methyl 3-nitropyridine-4-carboxylate was successfully converted to methyl 3-fluoropyridine-4-carboxylate in a 38% yield by reacting it with cesium fluoride (CsF) in dry dimethyl sulfoxide (B87167) (DMSO) at 120 °C for 90 minutes. nih.gov This demonstrates the utility of the nitro group as a leaving group in the synthesis of functionalized pyridines. nih.gov The reaction proceeds through an SNAr mechanism, where the fluoride ion attacks the carbon atom bearing the nitro group, leading to its displacement. nih.gov The success of this reaction highlights the good leaving group ability of the nitro group in this specific substrate. nih.gov

Scope and Limitations in Nucleophilic Substitution

The scope of nucleophilic substitution on the this compound system is influenced by several factors, including the nature of the nucleophile, the leaving group, and the reaction conditions. While the nitro group strongly activates the ring, the position of substitution is highly regioselective, favoring attack at positions ortho and para to the nitro group.

Limitations can arise from the reactivity of the nucleophile and potential side reactions. For instance, strongly basic carbanions may lead to deprotonation or other undesired reactions. The steric hindrance around the reaction center can also play a significant role. In the context of alkylation via Vicarious Nucleophilic Substitution (VNS), while primary alkyl groups can be introduced, the reaction with secondary carbanions like that from isopropyl phenyl sulfone may fail to produce the alkylated product due to steric hindrance during the elimination step. nih.gov Instead, a stable Meisenheimer-type adduct can be isolated. nih.gov Furthermore, the stability of the resulting product anion is crucial; for example, dimerization of the product anion can occur, particularly with less-hindered alkyl groups. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.govacs.org This reaction involves the addition of a nucleophile bearing a leaving group at the nucleophilic center to the aromatic ring, followed by base-induced elimination of a molecule of hydrogen and the leaving group. nih.govacs.org

Alkylation via VNS with Sulfonyl-Stabilized Carbanions

Electrophilic nitropyridines can be efficiently alkylated using sulfonyl-stabilized carbanions through a VNS mechanism. nih.govacs.orgnih.gov The process involves the formation of a Meisenheimer-type adduct, which then undergoes a base-induced β-elimination of a sulfinic acid (e.g., PhSO₂H) to yield the alkylated product. nih.govacs.org

Studies have shown that 3-nitropyridines react selectively with alkyl phenyl sulfones in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to afford 4-alkyl-3-nitropyridines in good yields. thieme-connect.com This method allows for the introduction of various alkyl groups. thieme-connect.com However, the steric bulk of the carbanion is a critical factor. While primary alkyl groups are readily introduced, reactions with secondary carbanions may not proceed to completion due to steric hindrance in the elimination step, which requires a planar arrangement for effective stabilization of the resulting anion. nih.gov

| Substrate | Alkylating Agent | Product | Yield (%) |

| 3-Nitropyridine (B142982) | Methyl phenyl sulfone | 4-Methyl-3-nitropyridine (B1297851) | Good |

| 3-Nitropyridine | Ethyl phenyl sulfone | 4-Ethyl-3-nitropyridine | Good |

| 3-Nitropyridine | Isopropyl phenyl sulfone | No alkylated product | 0 |

Table 1: Representative examples of VNS alkylation of 3-nitropyridine. thieme-connect.com

Amination via VNS with Nitrogen Nucleophiles (e.g., Hydroxylamine (B1172632), Ammonia (B1221849), Triazoles)

VNS amination provides a direct route to introduce an amino group onto the pyridine ring. researchgate.net Various aminating agents have been employed for the VNS amination of nitropyridines, including hydroxylamine, ammonia, and 4-amino-1,2,4-triazole (B31798). researchgate.netntnu.noresearchgate.net These reactions typically occur at the position para to the nitro group, leading to the formation of 2-amino-5-nitropyridine (B18323) derivatives from 3-nitropyridines. researchgate.netntnu.no

The reaction of 3-nitropyridines with hydroxylamine or 4-amino-1,2,4-triazole in the presence of a base provides moderate to good yields of the corresponding 2-amino-5-nitropyridines. researchgate.net While hydroxylamine offers a simpler work-up procedure, 4-amino-1,2,4-triazole can provide higher yields for certain substrates. researchgate.net Oxidative amination of 3-nitropyridine in liquid ammonia at room temperature in the presence of potassium permanganate (B83412) has also been shown to produce 2-amino-5-nitropyridine with high selectivity and a 66% isolated yield. ntnu.no

| Aminating Agent | Substrate | Product | Yield (%) |

| 4-Amino-1,2,4-triazole | 5-Phenyl-3-nitropyridine | 2-Amino-3-phenyl-5-nitropyridine | 66 |

| Ammonia/KMnO₄ | 3-Nitropyridine | 2-Amino-5-nitropyridine | 66 |

Table 2: Examples of VNS amination of 3-nitropyridine derivatives. ntnu.no

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another key strategy for the functionalization of electron-deficient heterocycles. ntnu.no Unlike VNS, ONSH does not require a leaving group on the incoming nucleophile. Instead, the reaction proceeds through the formation of a σ-adduct, which is then oxidized by an external oxidant to restore aromaticity. researchgate.net

The amination of nitropyridines can be efficiently achieved via the ONSH pathway. researchgate.net This process typically involves reacting the nitropyridine substrate with an amine nucleophile in the presence of a suitable oxidant. researchgate.net For 3-nitropyridines, amination occurs selectively at the position para to the nitro group. researchgate.netresearchgate.net Oxidants such as potassium permanganate (KMnO₄) are commonly employed to facilitate this transformation. ntnu.noresearchgate.net For instance, reacting 3-nitropyridine in a solution saturated with ammonia in the presence of KMnO₄ leads to the selective formation of 2-amino-5-nitropyridine in good yield. ntnu.no This methodology provides a direct route to aminonitropyridine derivatives, which are valuable synthetic intermediates. researchgate.net

Both VNS and ONSH are powerful tools for the nucleophilic substitution of hydrogen in nitropyridines, often yielding similar products. researchgate.netntnu.no The primary mechanistic distinction lies in how the intermediate σ-adduct is converted to the final product.

VNS: Relies on a nucleophile equipped with a leaving group at the α-position. The rearomatization step occurs via β-elimination of HX from the σ-adduct. organic-chemistry.org

ONSH: Employs a simple nucleophile (without a leaving group) and an external oxidant. The oxidant removes a hydride equivalent (H⁻) from the σ-adduct to restore the aromatic system. ntnu.noresearchgate.net

For the synthesis of aminonitropyridines from nitropyridines, both methods have proven effective, demonstrating high regioselectivity for substitution at the position para to the nitro group. researchgate.netresearchgate.net The choice between VNS and ONSH may depend on the availability of the required nucleophile (with or without a leaving group) and the substrate's sensitivity to the strong bases used in VNS versus the oxidants used in ONSH.

Transformations of the Nitro Group

The nitro group in this compound is not merely a directing group but also a versatile functional handle that can undergo various transformations.

One of the most common and synthetically useful transformations of the nitro group is its reduction to an amino group. This conversion provides access to aminopyridine derivatives, which are crucial building blocks in medicinal chemistry. nih.gov The reduction can be achieved using various reagents and conditions.

Standard methods include catalytic hydrogenation, often using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Alternatively, chemical reducing agents can be employed. For instance, tin(II) chloride (SnCl₂) in an acidic medium is a classic method for this transformation. google.com Selective reduction of one nitro group in the presence of others can also be achieved, for example, by using ammonium (B1175870) sulfide. nih.gov This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring.

The table below lists common methods for the reduction of nitroarenes.

| Method | Reagents | Typical Application | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | General reduction of nitro groups | |

| Chemical Reduction | SnCl₂ / HCl | Reduction of nitropyridines | google.com |

| Selective Chemical Reduction | (NH₄)₂S | Selective reduction of one nitro group among multiple | nih.gov |

Beyond simple reduction to an amine, the nitro group is inherently redox-active and can participate in more complex electrochemical processes. The electrochemical reduction of 3-nitropyridines in an acidic solution is a known method for preparing 3-aminopyridines. google.com This process highlights the ability of the nitro group to accept electrons and undergo transformation under controlled electrochemical conditions. Such redox behavior is a fundamental aspect of the chemistry of nitroaromatic compounds.

Cyclization Reactions and Annulation Strategies

The inherent reactivity of the this compound scaffold, characterized by an electron-deficient pyridine ring activated by the nitro group, makes it a valuable precursor for a variety of cyclization and annulation reactions. These transformations are pivotal in constructing fused heterocyclic systems, many of which are core structures in medicinally important compounds. The strategic positioning of the methoxy and nitro groups allows for regioselective reactions, enabling the synthesis of complex molecular architectures.

Formation of Fused Heterocyclic Systems from Nitropyridine Precursors (e.g., Imidazopyridines, Azaindoles, Oxazolopyridines, Naphthyridines)

The transformation of nitropyridine derivatives into fused heterocyclic systems is a cornerstone of synthetic medicinal chemistry. nih.gov The reactivity of the nitropyridine core allows for the construction of diverse scaffolds such as imidazopyridines, azaindoles, oxazolopyridines, and naphthyridines.

Imidazopyridines: These bicyclic systems are readily synthesized from nitropyridine precursors. A common strategy involves the reduction of the nitro group to an amine, followed by cyclization with an appropriate reagent. For instance, 3,4-diaminopyridine (B372788), which can be derived from the reduction of a nitropyridine, can undergo condensation with triethyl orthoformate to yield imidazo[4,5-c]pyridine. nih.gov Another approach involves the reaction of 2-chloro-3-nitropyridine (B167233) with amines, followed by reduction and cyclization to form imidazo[4,5-b]pyridines. nih.gov The synthesis of imidazo[4,5-c]pyridines has been achieved from 4-aminopyridine (B3432731) precursors through nitration, reduction, and subsequent cyclization. researchgate.net

Azaindoles: The synthesis of azaindoles from nitropyridines is a well-established process. The Batcho-Leimgruber and Bartoli indole (B1671886) syntheses are particularly effective for this transformation. pharmablock.com For example, 4-methyl-3-nitropyridine can serve as a starting material for the synthesis of 6-azaindole (B1212597) derivatives. scientificlabs.ie The reaction of 2-methoxy-3-nitropyridine (B1295690) with vinylmagnesium bromide has been shown to produce 7-methoxy-6-azaindole, albeit in modest yields. researchgate.net The general strategy often involves the reaction of a nitropyridine with a vinyl Grignard reagent, leading to the formation of the azaindole core. researchgate.net A method for preparing 5-azaindole (B1197152) involves a multi-step sequence starting from 3-methylpyridine, which is converted to 3-methyl-4-nitropyridine (B157339) and then cyclized. google.com

Oxazolopyridines: Oxazolopyridine derivatives, which are of interest as potential sirtuin modulators, can be synthesized from nitropyridine precursors. google.com For instance, N-phenacyl derivatives of 4,6-dimethyl-5-nitropyridin-2-one can undergo acid-catalyzed cyclization to form oxazolo[3,2-a]pyridinium salts. nih.gov These salts can then be further transformed into other fused systems. nih.gov

Naphthyridines: Naphthyridines, which are diazanaphthalenes, represent another important class of fused heterocycles accessible from nitropyridine chemistry. thieme-connect.de The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted for the synthesis of certain naphthyridine isomers. thieme-connect.demdpi.com For instance, 1,5-naphthyridines can be prepared from 3-aminopyridines, which are often derived from the corresponding nitropyridines. mdpi.com A three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia can lead to the formation of nitropyridines that can be further elaborated into fused systems like 5,6,7,8-tetrahydro-1,6-naphthyridines. nih.gov

A summary of representative cyclization reactions starting from nitropyridine precursors is presented below:

| Starting Material | Reagents | Fused Heterocycle | Reference(s) |

| 3,4-Diaminopyridine | Triethyl orthoformate | Imidazo[4,5-c]pyridine | nih.gov |

| 2-Chloro-3-nitropyridine | Amines, then reduction | Imidazo[4,5-b]pyridine | nih.gov |

| 4-Methyl-3-nitropyridine | Various | 6-Azaindole derivative | scientificlabs.ie |

| 2-Methoxy-3-nitropyridine | Vinylmagnesium bromide | 7-Methoxy-6-azaindole | researchgate.net |

| N-Phenacyl-4,6-dimethyl-5-nitropyridin-2-one | Acid | Oxazolo[3,2-a]pyridinium salt | nih.gov |

| 3-Aminopyridine | Glycerol (Skraup reaction) | 1,5-Naphthyridine | mdpi.com |

Synthetic Routes to Bioactive Heterocyclic Scaffolds

The functionalized nitropyridine core of this compound is a key building block for the synthesis of various bioactive heterocyclic scaffolds. nih.govresearchgate.net The nitro group not only activates the pyridine ring for nucleophilic substitution but can also be readily transformed into other functional groups, such as an amino group, which is a versatile handle for further derivatization and cyclization reactions. nih.gov

Nitropyridine derivatives are precursors to a wide array of biologically active molecules, including those with antitumor, antibacterial, and antifungal properties. nih.gov For example, substituted imidazo[4,5-b]pyridines, synthesized from 2,4-dichloro-3-nitropyridine, have been identified as potent inhibitors of phosphodiesterase 4 (PDE4) and are being investigated as potential anti-inflammatory agents. mdpi.com Similarly, isothiazolo[4,3-b]pyridines, derived from the same precursor, are being explored as inhibitors of cyclin G-associated kinase. mdpi.com

The synthesis of highly selective DNA-dependent protein kinase inhibitor AZD7648 starts from commercially available 2-amino-4-methyl-5-nitropyridine. mdpi.com This precursor undergoes a series of reactions including cyclization to a triazolo[1,5-a]pyridine, reduction of the nitro group, and subsequent coupling to afford the final complex molecule. mdpi.com

Furthermore, nitropyridines have been utilized in the synthesis of inhibitors for Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov In the synthesis of JAK2 inhibitors, 2-chloro-5-methyl-3-nitropyridine (B188117) is a key intermediate that undergoes oxidation and subsequent amidation. nih.gov For GSK3 inhibitors, 2,6-dichloro-3-nitropyridine (B41883) is transformed through a sequence of substitutions, reduction, and cyclization steps. nih.gov

The table below highlights some bioactive heterocyclic scaffolds synthesized from nitropyridine precursors:

| Precursor | Bioactive Scaffold | Biological Target/Activity | Reference(s) |

| 2,4-Dichloro-3-nitropyridine | Imidazo[4,5-b]pyridines | Phosphodiesterase 4 (PDE4) inhibitors | mdpi.com |

| 2,4-Dichloro-3-nitropyridine | Isothiazolo[4,3-b]pyridines | Cyclin G-associated kinase inhibitors | mdpi.com |

| 2-Amino-4-methyl-5-nitropyridine | Triazolo[1,5-a]pyridines | DNA-dependent protein kinase inhibitors | mdpi.com |

| 2-Chloro-5-methyl-3-nitropyridine | Amide derivatives | Janus kinase 2 (JAK2) inhibitors | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Fused heterocyclic systems | Glycogen synthase kinase-3 (GSK3) inhibitors | nih.gov |

| 2-Amino-5-nitropyridine | 4-Arylidenethiazolidin-4-ones | Anticancer agents | nih.gov |

| 2-Chloro-3,5-dinitropyridine | Imidazopyridines | Necroptosis inhibitors | mdpi.com |

Mechanistic Investigations and Reaction Pathway Analysis

Mechanistic Studies of Pyridine (B92270) Nitration

Direct nitration of the pyridine ring is a challenging process due to the deactivating effect of the nitrogen atom, which is often protonated under strong acidic conditions, forming a highly deactivated pyridinium (B92312) cation. researchgate.net Consequently, alternative nitration methods and their underlying mechanisms have been a significant area of research.

A key advancement in pyridine nitration involves the use of dinitrogen pentoxide (N₂O₅). researchgate.netpsu.edu This method proceeds not through a direct electrophilic attack on the pyridine ring, but via the initial formation of an N-nitropyridinium salt. psu.edupnas.org The reaction of pyridine with N₂O₅ in an organic solvent like nitromethane (B149229) or in liquid sulfur dioxide quantitatively produces the N-nitropyridinium ion. psu.edupnas.org

This N-nitropyridinium intermediate is the crucial species that undergoes further transformation to yield the nitrated pyridine. psu.eduresearchgate.net The subsequent step involves reacting the N-nitropyridinium salt with a nucleophile, such as aqueous sodium bisulfite (NaHSO₃). researchgate.netresearchgate.net This leads to the formation of transient dihydropyridine (B1217469) adducts, specifically N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. psu.eduresearchgate.net These intermediates are unstable and are the direct precursors to the final nitrated product. researchgate.net

The transformation of the dihydropyridine intermediates into the final 3-nitropyridine (B142982) product involves a rearrangement of the nitro group from the nitrogen atom to a carbon atom on the ring. researchgate.netresearchgate.net Two primary mechanisms have been considered for this migration: a migration of a nitronium ion within a solvent cage or a concerted pericyclic reaction known as a sigmatropic shift. psu.edu

Extensive mechanistic studies, including the nitration of substituted pyridines like dimethylpyridines, provide strong evidence supporting a ntnu.noacs.org sigmatropic shift. psu.eduresearchgate.net In this pathway, the nitro group migrates from the nitrogen atom to the β-position (C-3) of the pyridine ring via a concerted transition state. psu.eduresearchgate.net This mechanism is consistent with the high regioselectivity observed for the formation of 3-nitropyridine. psu.edu Kinetic studies have shown that the reaction of the N-nitro-1,2-dihydropyridine intermediate to form 3-nitropyridine has an activation enthalpy (ΔH‡) of 18 kcal mol⁻¹ and an activation entropy (ΔS‡) of -5 cal mol⁻¹ K⁻¹, supporting a constrained, intramolecular transition state typical of a sigmatropic rearrangement. researchgate.net

Table 1: Comparative Yields of 3-Nitropyridine Derivatives via N₂O₅-Based Nitration smolecule.com

| Pyridine Derivative | Nitrating System | Yield (%) |

| Pyridine | N₂O₅/SO₂ | 77 |

| 4-Methylpyridine | N₂O₅/CH₃NO₂ | 51 |

| 2-Methylpyridine | N₂O₅/HSO₃⁻ | 42 |

Elucidation of Nucleophilic Substitution Mechanisms

The presence of a strong electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack. In 3-methoxy-4-nitropyridine, the nitro group at the 4-position, along with the electron-donating methoxy (B1213986) group at the 3-position, influences the regioselectivity and kinetics of nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SₙAr) on electron-deficient rings like nitropyridines typically proceeds through a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a σ-adduct or Meisenheimer complex. thieme-connect.comresearchgate.net The formation of these adducts is a key feature of SₙAr and Vicarious Nucleophilic Substitution (VNS) reactions. thieme-connect.comthieme-connect.com

In the context of VNS, where a carbanion bearing a leaving group attacks a C-H position, the formation of a Meisenheimer-type adduct is the initial, often reversible, step. acs.orgthieme-connect.com The stability of this adduct is influenced by the electronic properties of the substituents on the ring and the nature of the nucleophile. For nitropyridines, the strong electron-withdrawing nitro group is highly effective at stabilizing the negative charge of the σ-adduct. e-bookshelf.de The stability of these adducts can be such that in some cases, particularly with sterically hindered nucleophiles, the N-protonated form of the Meisenheimer adduct can be isolated and characterized. acs.orgthieme-connect.com

Steric hindrance plays a critical role in both the initial nucleophilic attack and the subsequent elimination step in nucleophilic substitutions on nitropyridines. ntnu.noacs.org The regioselectivity of nucleophilic attack is often governed by steric factors, with attack at less hindered positions being favored. For instance, in 3-nitropyridine, carbanions with substantial steric hindrance tend to react preferentially at the 4-position (para to the nitro group) rather than the more sterically encumbered 2-position (ortho to the nitro group). ntnu.no

The influence of steric hindrance is particularly pronounced in the elimination step of VNS reactions. acs.org Studies have shown that while primary carbanions can be successfully introduced into nitropyridines, the reaction with a secondary carbanion, such as that from isopropyl phenyl sulfone, may fail. acs.org In such cases, the Meisenheimer-type adduct is formed, but it is stable towards elimination. acs.orgresearchgate.net The steric clash between the bulky alkyl group (e.g., isopropyl) and the adjacent nitro group prevents the necessary planarization of the intermediate anion, thus halting the reaction at the adduct stage. acs.org This demonstrates that even minor changes in the steric profile of the nucleophile can completely inhibit the elimination pathway, leading to the isolation of the intermediate adduct instead of the final substitution product. thieme-connect.com

Mechanistic Insights into Functional Group Interconversions

The reactivity of the this compound scaffold is dominated by the electronic influence of its substituents. The nitro group at the 4-position is a strong electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic attack. This activation is key to understanding the interconversion of the methoxy group. Conversely, the nitro group itself can be transformed through reduction, providing a route to amino-substituted pyridines.

Nucleophilic Aromatic Substitution (SNAr): Methoxy to Amino Interconversion

A primary pathway for functional group interconversion is the displacement of the methoxy group by a nucleophile. A notable example is the conversion of a closely related isomer, 4-methoxy-3-nitropyridine (B17402), to 4-amino-3-nitropyridine (B158700) using aqueous ammonia (B1221849). google.com This transformation follows a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The reaction is initiated by the attack of the nucleophile (ammonia) on the carbon atom bearing the methoxy group (the C4 position). wikipedia.org The presence of the electron-withdrawing nitro group at the adjacent C3 position is critical, as it stabilizes the resulting negatively charged intermediate by delocalizing the charge through resonance. wikipedia.orglibretexts.org This resonance-stabilized intermediate is known as a Meisenheimer complex. wikipedia.orglibretexts.orgscribd.com

The mechanism proceeds in two main steps:

Addition of the Nucleophile: Ammonia attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral Meisenheimer intermediate. The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the methoxide (B1231860) ion (CH₃O⁻). This step is typically fast and leads to the formation of the substituted product, 4-amino-3-nitropyridine.

A synthetic patent outlines this specific conversion, highlighting its efficiency in a multi-step synthesis. google.com

| Reaction Step | Reactant | Reagent | Product | Mechanism | Yield | Reference |

| Amination | 4-Methoxy-3-nitropyridine | Strong Ammonia Water | 4-Amino-3-nitropyridine | Nucleophilic Aromatic Substitution (SNAr) | High | google.com |

Reduction of the Nitro Group: Nitro to Amino Interconversion

The transformation of the nitro group into an amino group is a fundamental functional group interconversion, typically achieved through catalytic hydrogenation. Following the synthesis of 4-amino-3-nitropyridine, this intermediate can be further converted to 3,4-diaminopyridine (B372788) by the reduction of its nitro group. google.com

The mechanism of catalytic hydrogenation of an aromatic nitro group generally proceeds through a series of intermediates on the surface of a metal catalyst (e.g., Palladium on Carbon, Pd/C). mdpi.com

The proposed reaction pathway involves several stages:

Adsorption: Both the nitro-substituted pyridine and the hydrogen source (H₂) are adsorbed onto the surface of the catalyst.

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. It is first converted to a nitroso group (-NO), followed by reduction to a hydroxylamino group (-NHOH). mdpi.comresearchgate.net

Final Reduction: The hydroxylamino intermediate is further reduced to the final amino group (-NH₂).

| Reaction Step | Reactant | Reagents/Catalyst | Product | Mechanism | Overall Process Yield | Reference |

| Hydrogenation | 4-Amino-3-nitropyridine | H₂ / Catalyst (e.g., Pd/C) | 3,4-Diaminopyridine | Catalytic Reduction | 67% (for 3 steps) | google.com |

These mechanistic pathways demonstrate the versatility of the nitropyridine scaffold, allowing for sequential and controlled interconversions of its functional groups to access a variety of synthetically useful building blocks.

Computational and Theoretical Studies of 3 Methoxy 4 Nitropyridine and Analogues

Quantum Chemical Calculations

Quantum chemical methods are foundational in the computational analysis of molecular systems. They are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. Among the most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, which offer a balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of molecules. niscpr.res.in This method is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to provide excellent agreement between accuracy and computational efficiency for medium to large-sized molecules. niscpr.res.in

In the study of pyridine (B92270) derivatives, DFT is frequently used to optimize molecular geometry, predict vibrational frequencies, and analyze electronic properties. scirp.org For a molecule like 3-Methoxy-4-nitropyridine, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of an electron-donating methoxy (B1213986) group (-OCH₃) and a strong electron-withdrawing nitro group (-NO₂) on the pyridine ring is expected to induce significant electronic redistribution and geometric changes compared to unsubstituted pyridine. Computational studies on related nitroazines have shown that the introduction of a nitro group affects the basicity of the ring nitrogens and enhances the susceptibility of the ring to nucleophilic attack. dtic.mil

DFT calculations on analogous compounds, such as 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, have been performed using the B3LYP functional with a 6-31G(d,p) basis set to determine the most stable optimized geometry and calculate properties like the dipole moment. niscpr.res.in These studies provide a framework for how this compound would be analyzed, yielding insights into its stability and intermolecular interactions.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyridine Derivative Analogue Note: This table presents hypothetical data based on typical findings for substituted pyridines to illustrate the type of information generated from DFT calculations.

| Parameter | Value |

|---|---|

| C-N (pyridine ring) Bond Length | ~1.34 Å |

| C-C (pyridine ring) Bond Length | ~1.39 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-N-C (pyridine ring) Bond Angle | ~117° |

| O-N-O (nitro) Bond Angle | ~125° |

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While computationally less intensive than post-HF methods, it neglects electron correlation, which can affect the accuracy of the results.

HF methods are often used in conjunction with DFT for comparative studies of molecular geometry. iosrjournals.org For instance, electronic structure analyses of 3-methyl-4-nitropyridine (B157339) N-oxide, an analogue of this compound, have been conducted at the Restricted Hartree-Fock (RHF) level. acs.org Such studies provide baseline information on electronic properties, which can be refined by including electron correlation through methods like Møller-Plesset perturbation theory or DFT. acs.org Comparing results from both HF and DFT allows researchers to assess the importance of electron correlation for specific molecular properties. For many systems, DFT methods like B3LYP provide geometries and frequencies that are in better agreement with experimental data than those from HF calculations.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. By analyzing various electronic descriptors, computational chemists can predict how a molecule will behave in a chemical reaction, identifying sites susceptible to electrophilic or nucleophilic attack.

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Such molecules are often described as "hard."

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it is energetically easier to induce electronic transitions. nih.gov These molecules are considered "soft."

For pyridine derivatives, the distribution of HOMO and LUMO orbitals reveals the flow of charge during electronic transitions. In molecules with both electron-donating and electron-accepting groups, charge transfer often occurs from the donor-rich region (HOMO) to the acceptor-rich region (LUMO). irjweb.com For this compound, the HOMO is expected to have significant density on the methoxy group and the pyridine ring, while the LUMO would be localized primarily on the electron-withdrawing nitro group and adjacent ring atoms.

Table 2: Representative Frontier Orbital Energies and Properties for a Nitropyridine Analogue Note: The values are illustrative, based on DFT calculations for similar heterocyclic compounds.

| Property | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.35 | Electron-donating capability |

| ELUMO | -2.15 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.20 | High kinetic stability, moderate reactivity |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on oxygen or nitrogen atoms). These are the most likely sites for electrophilic attack.

Blue regions denote positive electrostatic potential, indicating areas of electron deficiency (e.g., hydrogen atoms attached to electronegative atoms). These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, highlighting these as centers of basicity and potential coordination sites. dtic.milresearchgate.net Conversely, positive potential (blue) would likely be found on the hydrogen atoms of the methyl group and the pyridine ring, particularly those influenced by the adjacent electron-withdrawing nitro group.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). hakon-art.com

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. mdpi.commdpi.com For example, a high electrophilicity index suggests a molecule is a good electrophile.

Table 3: Calculated Global Chemical Reactivity Descriptors for a Pyridine Analogue Note: These values are calculated from the representative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.35 |

| Electron Affinity (A) | -ELUMO | 2.15 |

| Electronegativity (χ) | (I + A) / 2 | 4.25 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.10 |

| Chemical Softness (S) | 1 / η | 0.48 |

| Electrophilicity Index (ω) | μ² / 2η | 4.30 |

Mulliken Population Analysis and Electron Deficiency

Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges. wikipedia.org This analysis provides insights into the electron distribution within a molecule. wikipedia.orguni-muenchen.de While it is a widely used method, it is known to be sensitive to the choice of basis set in the calculations. wikipedia.orgq-chem.com

In the context of substituted pyridines, the distribution of electron density is a key determinant of their reactivity. For instance, in 4-methoxypyridine N-oxide, the dipolar N+−O− group exhibits a push-pull effect on the aromatic ring, influencing its electronic properties. researchgate.net The introduction of electron-donating or electron-withdrawing substituents can alter the hybridization state of the oxygen atom in the N-O group, thereby tuning its complexation behavior. researchgate.net

For electron-deficient porphyrins substituted with groups like nitro and trifluoromethyl, electrochemical studies have shown a significant reduction in the HOMO-LUMO energy gap, indicating altered electronic properties. researchgate.net While specific Mulliken population analysis data for this compound was not found in the search results, the principles of how substituents affect electron distribution in pyridine rings are well-established. The electron-withdrawing nitro group and the electron-donating methoxy group in this compound would create a significant electronic imbalance, influencing the reactivity at different positions of the pyridine ring.

A newer method, the Mulliken-Dipole population analysis, has been proposed to provide a more intuitive and accurate description of atomic charges by conserving both the monopole and dipole moments of the overlap density. chemrxiv.orgchemrxiv.org

Conformational Analysis and Molecular Geometry Optimization

Computational methods are crucial for determining the stable conformations and optimized geometries of molecules. For pyridine derivatives, theoretical calculations can elucidate the preferred orientations of substituent groups. For example, studies on methylated nitraminopyridine N-oxides have utilized semi-empirical PM3-CI computations to investigate prototropic equilibria in solution. dntb.gov.ua

In a study of 2-methoxy-3-(trifluoromethyl)pyridine, the molecular structure and fundamental vibrational frequencies were determined using density functional theory (DFT) with the B3LYP and LSDA methods and a 6-311++G(d,p) basis set. researchgate.net Such calculations provide detailed information about bond lengths, bond angles, and dihedral angles in the most stable conformation of the molecule.

While specific conformational analysis data for this compound was not available in the provided search results, the general approach would involve using computational chemistry software to perform geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy state of the molecule, thus predicting its most stable three-dimensional structure.

Simulation of Spectroscopic Properties

Theoretical calculations of vibrational frequencies are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. su.se These calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of observed spectral bands. nih.govcardiff.ac.uk

For 2-methoxy-3-(trifluoromethyl)pyridine, FT-IR and FT-Raman spectra were recorded and analyzed with the aid of DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.net This approach allows for a detailed understanding of the vibrational modes of the molecule. researchgate.net

Modern computational methods can also account for anharmonicity, which improves the accuracy of predicted frequencies and allows for the prediction of overtone and combination bands. nih.govrsc.org The inclusion of anharmonic effects is particularly important for accurately reproducing the finer details of experimental spectra. nih.gov

The prediction of NMR chemical shifts through computational methods is a valuable tool in structural elucidation. nih.govsourceforge.io The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. researchgate.netrsc.org

For 2-methoxy-3-(trifluoromethyl)pyridine, 13C and 1H NMR chemical shifts were calculated using the GIAO method. researchgate.net In another study, the calculation of 15N NMR chemical shifts for a variety of nitrogen-containing compounds, including N-oxides, was systematically investigated using the DFT-GIAO method at the B3LYP/cc-pVDZ level of theory. rsc.org This method proved effective in identifying correct regioisomers, oxidation states, and protonation states. rsc.org

The accuracy of predicted chemical shifts can be influenced by factors such as the chosen computational method, basis set, and the geometry of the molecule. nih.gov For instance, in a study of solid pyridinium (B92312) fumarates, geometry optimization with a hybrid functional led to a significant improvement in the prediction of proton chemical shifts. nih.gov

Theoretical Investigation of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For example, the mechanism of nitration of pyridines with dinitrogen pentoxide has been studied, revealing a mdpi.comnih.gov sigmatropic shift of the nitro group. ntnu.no

In the nitration of pyridine N-oxide, theoretical considerations are used to explain the observed regioselectivity, where the nitro group is directed to the 4-position. sapub.org Computational studies can help to rationalize why certain products are formed in preference to others by calculating the energies of intermediates and transition states.

While specific theoretical investigations of the reaction pathways of this compound were not found, the general approach would involve using computational methods to map out the potential energy surface for a given reaction. This allows for the identification of the lowest energy path from reactants to products, providing a detailed understanding of the reaction mechanism.

Studies of Intermolecular Interactions (e.g., Halogen Bonding in Pyridine N-Oxides)

Intermolecular interactions, such as halogen bonding, are crucial in crystal engineering and supramolecular chemistry. Pyridine N-oxides are effective halogen bond acceptors. mdpi.com

Studies on co-crystals of pyridine N-oxides with diiodoperfluoroalkanes have shown that the N-O group can act as either a monodentate or a bidentate halogen bond acceptor. mdpi.com The strength of these interactions can be estimated by the normalized strength parameter, R_XB, which is the ratio of the halogen bond distance to the sum of the van der Waals radii of the interacting atoms. mdpi.com

The nature of C–I···−O–N+ interactions has been studied using single-crystal X-ray diffraction and DFT calculations, revealing that these interactions are mainly electrostatic. acs.org Furthermore, strong N-X···−O–N+ (X = I, Br) halogen bonds have been investigated in complexes of N-halosaccharins and pyridine N-oxides, with interaction energies varying from -47.5 to -120.3 kJ mol−1. nih.gov Even dichlorine has been shown to form halogen-bonded complexes with pyridine N-oxides. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 3 Methoxy 4 Nitropyridine

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and molecular structure by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-Methoxy-4-nitropyridine would be expected to show characteristic absorption bands corresponding to its distinct functional groups. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: The methoxy (B1213986) group (-OCH₃) would exhibit symmetric and asymmetric stretching vibrations, usually found between 2950 and 2850 cm⁻¹.

NO₂ stretching: The nitro group is characterized by strong, distinct asymmetric and symmetric stretching bands, typically appearing near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C=C and C=N stretching: The pyridine (B92270) ring vibrations would produce a series of bands in the 1600-1400 cm⁻¹ region.

C-O-C stretching: The ether linkage of the methoxy group would show a characteristic stretching vibration, usually a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-N stretching: This vibration would likely appear in the fingerprint region.

Ring deformation and C-H bending: Out-of-plane and in-plane bending vibrations for the substituted pyridine ring would be found in the fingerprint region below 1000 cm⁻¹.

Interactive Table: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methoxy (-OCH₃) | Asymmetric/Symmetric C-H Stretch | 2950-2850 |

| Nitro (-NO₂) | Asymmetric Stretch | 1550-1500 |

| Nitro (-NO₂) | Symmetric Stretch | 1360-1300 |

| Pyridine Ring | C=C and C=N Stretching | 1600-1400 |

| Methoxy (C-O-C) | Asymmetric Stretch | 1275-1200 |

| Methoxy (C-O-C) | Symmetric Stretch | 1050-1000 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this compound, FT-Raman would be particularly useful for observing vibrations of symmetric, non-polar bonds. Key expected signals would include:

Symmetric NO₂ stretching: This vibration often gives a strong and characteristic band in the Raman spectrum.

Pyridine ring breathing modes: The symmetric expansion and contraction of the aromatic ring typically produce a very strong Raman signal.

C-C stretching vibrations within the ring.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the methoxy protons and the three aromatic protons on the pyridine ring.

Methoxy Protons (-OCH₃): A singlet integrating to three protons would be expected, likely in the range of δ 3.8-4.2 ppm. The exact chemical shift is influenced by the electronic effects of the nitro group and the pyridine ring.

Pyridine Ring Protons: Three signals would be expected for the protons at positions 2, 5, and 6. Their chemical shifts would be significantly downfield due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The proton at C-2 would likely be the most deshielded, appearing at the lowest field. The protons at C-5 and C-6 would show coupling to each other (ortho-coupling).

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | Singlet | 3H | 3.8 - 4.2 |

| H-2 | Singlet/Doublet | 1H | >8.5 |

| H-5 | Doublet | 1H | 7.5 - 8.0 |

| H-6 | Doublet | 1H | 8.0 - 8.5 |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would display six distinct signals, one for each unique carbon atom.

Methoxy Carbon (-OCH₃): This signal would appear upfield, typically in the range of δ 55-65 ppm.

Pyridine Ring Carbons: Five signals would correspond to the carbons of the pyridine ring. The carbons attached to the methoxy (C-3) and nitro (C-4) groups would be significantly affected. C-4, bearing the strongly electron-withdrawing nitro group, would be highly deshielded. C-3, attached to the electron-donating methoxy group, would be shielded relative to unsubstituted pyridine but influenced by the adjacent nitro group. The chemical shifts for C-2, C-5, and C-6 would also be downfield, reflecting the aromatic and electronic environment.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 65 |

| C-2 | 145 - 155 |

| C-3 | 150 - 160 |

| C-4 | 140 - 150 |

| C-5 | 115 - 125 |

| C-6 | 135 - 145 |

Oxygen-17 (¹⁷O) NMR Spectroscopy

Oxygen-17 (¹⁷O) NMR is a more specialized technique due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope. However, it can provide direct information about the electronic environment of oxygen atoms. For this compound, two distinct oxygen environments exist: the methoxy oxygen and the two equivalent oxygens of the nitro group.

Methoxy Oxygen (-OCH₃): The chemical shift for ether-type oxygens typically falls within a specific range.

Nitro Group Oxygens (-NO₂): These oxygens are highly deshielded and would appear significantly downfield, often in the range of δ 600-800 ppm, providing a characteristic signature for the nitro group.

This advanced spectroscopic analysis is crucial for the unambiguous identification and detailed structural characterization of this compound, underpinning its use in further chemical research and synthesis.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with extremely high accuracy. By measuring the mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique confirms that the experimentally measured mass is consistent with the theoretical exact mass calculated for the molecular formula C₆H₆N₂O₃, providing strong evidence for the compound's identity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₃ |

| Theoretical Exact Mass (Monoisotopic) | 154.03784 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing this compound within a reaction mixture or a complex matrix. The LC component separates the target compound from impurities, starting materials, and byproducts based on their physicochemical properties. The eluting compound then enters the mass spectrometer, which confirms its identity based on its mass-to-charge ratio. This hyphenated technique provides both the retention time and the mass spectral data, offering a high degree of confidence in the identification and purity assessment of the compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 20.890 |

| b (Å) | 6.094 |

| c (Å) | 5.123 |

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples of this compound. Unlike single-crystal diffraction, which analyzes one crystal, PXRD provides information from a large number of randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. This technique is essential for confirming the bulk identity of a synthesized material, assessing its phase purity, and identifying different polymorphic forms, which may have distinct physical properties.

Chromatographic Techniques

Chromatography is indispensable for separating this compound from reaction mixtures and verifying its purity. Different chromatographic methods offer unique advantages in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying its presence in various samples. While specific, detailed methods for this exact compound are not extensively published, the principles of reverse-phase HPLC are well-suited for its analysis. In typical applications for related aromatic and heterocyclic compounds, a C18 column is used, which separates compounds based on their hydrophobicity.

A plausible HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the chromophore of the molecule exhibits strong absorbance. For instance, in the synthesis of bosutinib, a complex pharmaceutical, the purity of all intermediates, which include substituted aromatic compounds, was determined by HPLC, underscoring the technique's importance in synthetic chemistry mdpi.com. The retention time of this compound would be a key identifier under specific, validated conditions.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Reverse-Phase C18 Silica Gel | Separates based on polarity/hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the compound from the column. |

| Detector | UV-Vis Spectrophotometer | Detects and quantifies the compound. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 10-20 µL | Introduces the sample into the system. |

This interactive table outlines a typical set of starting parameters for developing an HPLC method for this compound based on standard practices for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and structural elucidation of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from other volatile components in a mixture before it enters the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

For 4-Methoxy-3-nitropyridine (B17402), a synonym of the target compound, mass spectral data is available in public databases. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern that is crucial for its identification. The molecular ion peak (M+) would be expected at m/z 154, corresponding to its molecular weight. Key fragment ions are observed at m/z 78, 51, and 93. The fragmentation likely involves the loss of the nitro group (-NO2, 46 Da) and the methoxy group (-OCH3, 31 Da), followed by the cleavage of the pyridine ring, which is a common fragmentation pathway for pyridine derivatives.

| Ion Type | m/z Value | Possible Fragment Identity/Origin |

| Molecular Ion | 154 | [C6H6N2O3]+ |

| Fragment Ion | 93 | Loss of -NO2 and a methyl radical (-CH3) from the methoxy group. |

| Fragment Ion | 78 | Pyridine cation radical, resulting from cleavage of substituents. |

| Fragment Ion | 51 | A common fragment from the pyridine ring cleavage. |

This interactive table details the significant peaks in the mass spectrum of 4-Methoxy-3-nitropyridine and their probable structural origins.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions in real-time. mdpi.com In the synthesis of this compound, which can be prepared via the nucleophilic substitution of 4-chloro-3-nitropyridine with sodium methoxide (B1231860), TLC is an ideal tool to track the conversion of the starting material to the desired product.

To monitor this reaction, small aliquots are taken from the reaction mixture at different time intervals and spotted onto a TLC plate, typically silica gel. A reference spot of the starting material (4-chloro-3-nitropyridine) is also applied. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve good separation between the reactant and product spots.

Since both the reactant and the product are UV-active due to the nitropyridine ring, the spots can be visualized under a UV lamp (at 254 nm). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the more polar this compound product, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

| Component | Expected Relative Rf Value | Visualization Method |

| 4-chloro-3-nitropyridine | Higher (Less Polar) | UV Lamp (254 nm) |

| This compound | Lower (More Polar) | UV Lamp (254 nm) |

This interactive table illustrates how TLC is used to monitor the synthesis of this compound, showing the expected relative positions of the reactant and product on the TLC plate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic pyridine ring and the nitro group.

The pyridine ring itself has characteristic absorption bands, and the presence of substituents like the methoxy (-OCH3) and nitro (-NO2) groups significantly influences the spectrum. The methoxy group, an electron-donating group, and the nitro group, a strong electron-withdrawing group, act as auxochromes and chromophores, respectively. Their presence extends the conjugation of the π-system and shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. For example, the related compound 4-nitropyridine N-oxide exhibits a solvatochromic effect with absorption in the 330-355 nm range researchgate.net. Based on its structure, this compound is expected to have strong absorbance in the UV region, likely between 300 and 380 nm, which is useful for its detection and quantification in HPLC analysis.

| Transition Type | Chromophore/System Involved | Expected Wavelength Region |

| π → π | Aromatic pyridine ring and nitro group | 250-380 nm |

| n → π | Non-bonding electrons on N and O atoms | > 300 nm (often lower intensity) |

This interactive table summarizes the expected electronic transitions for this compound that are detectable by UV-Vis spectroscopy.

Applications in Advanced Chemical Synthesis Research Utilizing 3 Methoxy 4 Nitropyridine As an Intermediate

Building Blocks for Complex Organic Molecules

The utility of 3-Methoxy-4-nitropyridine as a foundational starting material is evident in its application in building complex molecular architectures. The pyridine (B92270) core is a "privileged structural motif" in medicinal chemistry, and derivatives like this compound provide a convenient entry point to a wide array of more elaborate structures. mdpi.com

Synthesis of Heterocyclic Scaffolds

Nitropyridines are well-established precursors for synthesizing a diverse range of heterocyclic systems. mdpi.com The functional groups on this compound allow it to be a key starting material for creating fused heterocyclic scaffolds, which are ring systems of high interest in medicinal and materials science. kit.eduresearchgate.net The synthesis of these scaffolds often involves the chemical modification of the nitro and methoxy (B1213986) groups.

A primary transformation is the reduction of the nitro group to an amine (-NH₂), creating 3-amino-4-methoxypyridine. biosynth.com This resulting amino-substituted pyridine is a critical building block for various biologically active molecules. chemimpex.com The newly formed amine group, in conjunction with the existing pyridine ring and methoxy group, can participate in cyclization reactions to form fused bicyclic systems. For instance, related nitropyridine precursors have been used to synthesize pyrido[3,4-d]pyrimidine (B3350098) derivatives, which have shown potential as anticancer agents. nih.gov The general strategy involves using the nitro group as a handle for introducing other functionalities or for ring closure, demonstrating the value of nitropyridines in generating complex heterocyclic frameworks. mdpi.comderpharmachemica.com

Precursors for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netorganic-chemistry.org These reactions are prized for their ability to rapidly generate libraries of complex molecules from simple precursors. researchgate.net

While specific MCRs detailing the use of this compound are not extensively documented in foundational literature, its structural features make it a highly suitable candidate for such reactions. The reactivity of the pyridine ring, activated by the nitro group, allows it to engage in various transformations that are staples of MCRs. rsc.org For example, the reduction of the nitro group to an amine would yield 3-amino-4-methoxypyridine, an α-aminoazine derivative. Such amino-heterocycles are key components in well-known MCRs like the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) to produce fused imidazo-heterocycles. nih.gov The potential to participate in these convergent synthetic strategies underscores its role as a valuable precursor for creating diverse molecular scaffolds efficiently. researchgate.netacs.org

Intermediates in the Development of Pharmaceutical Research Compounds

The synthesis of novel pharmaceutical agents often relies on the availability of versatile chemical intermediates. This compound and its derivatives play a significant role in this area, providing the structural foundation for compounds explored in various therapeutic fields.

Role in the Synthesis of Nitrogen-Containing Heterocycles for Chemical Biology

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) containing such moieties. nih.gov These structures are integral to countless biologically important molecules, including nucleic acids, vitamins, and antibiotics. nih.gov

This compound serves as an intermediate in the synthesis of these vital scaffolds. By leveraging the reactivity of the nitro and methoxy groups, chemists can construct a variety of nitrogen-containing heterocycles for investigation in chemical biology. researchgate.net The reduction of the nitro group to an amine is a key step, producing 3-amino-4-methoxypyridine, which is then used to build more complex, biologically active molecules. biosynth.comchemimpex.com The resulting heterocyclic structures are often evaluated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov

| Precursor Type | Reaction Pathway | Resulting Heterocyclic System | Potential Application Area |

| Substituted Nitropyridine | Reduction, Cyclization | Fused Pyridopyrimidines nih.gov | Anticancer Agents nih.gov |

| Amino-heterocycle (from reduction) | Multi-component Reaction | Fused Imidazo-pyridines nih.gov | Drug Discovery Scaffolds nih.gov |

| Substituted Nitropyridine | Nucleophilic Substitution, Cyclization | Diazaphenothiazines mdpi.com | Antitumor Agents mdpi.com |

| This table illustrates how nitropyridine intermediates are used to generate diverse heterocyclic scaffolds for biological research. |

Use in the Synthesis of Advanced Intermediates (e.g., for Prostate Cancer Drug Research)

The search for new treatments for diseases like prostate cancer involves the design and synthesis of novel small-molecule inhibitors that can target specific biological pathways. racgp.org.aumsdclinicaltrials.com Substituted nitropyridines are valuable precursors in the synthesis of compounds for anticancer research. mdpi.comnih.gov

While direct use of this compound in a marketed prostate cancer drug is not established, its derivatives and related structures are instrumental in creating advanced intermediates for research in this area. For example, a structurally similar compound, 3-bromo-4-methoxy-5-nitropyridine, has been noted in the context of discovering small-molecule inhibitors for cancer drug development. ncl.ac.uk Research has demonstrated that pyrido[3,4-d]pyrimidine derivatives, synthesized from nitropyridine precursors, exhibit selective activity against certain cancer cell lines. nih.gov The development of new therapies for aggressive and treatment-resistant prostate cancer often involves targeting specific proteins like cyclin-dependent kinase 9 (CDK9) or pathways like the prostate-specific membrane antigen (PSMA) system. racgp.org.aupcfa.org.au The synthesis of inhibitors for these targets frequently relies on heterocyclic scaffolds that can be constructed from intermediates like this compound.

Precursors for Ligands in Coordination Chemistry Research

Ligands are molecules that bind to a central metal atom to form a coordination complex. These complexes are fundamental in areas such as catalysis, materials science, and bioinorganic chemistry. acs.org Pyridine and its derivatives are classic ligands due to the coordinating ability of the nitrogen atom's lone pair of electrons. mdpi.com

This compound serves as a precursor for the synthesis of more complex ligands. mdpi.comnih.gov The pyridine nitrogen provides a primary coordination site. Furthermore, the methoxy and nitro groups can be chemically modified to introduce additional donor atoms (e.g., oxygen or other nitrogen atoms), transforming the simple pyridine derivative into a multidentate ligand capable of forming more stable and structurally diverse metal complexes. researchgate.net For example, reduction of the nitro group to an amine creates a new potential coordination site. These tailored ligands can be used to synthesize novel coordination polymers or discrete metal complexes with specific catalytic or material properties. acs.orgnih.gov

Development of Novel Synthetic Routes and Methodologies

The unique electronic properties and reactivity of the nitropyridine scaffold, exemplified by intermediates like this compound, make it a valuable platform for the development of novel synthetic routes and methodologies. Researchers continually leverage this class of compounds to explore and establish more efficient, selective, and environmentally benign chemical transformations. These efforts are crucial for accessing complex molecular architectures that are otherwise difficult to synthesize. Nitropyridines serve as convenient and readily available precursors for a diverse range of heterocyclic systems. mdpi.com

One area of significant development is in the realm of palladium-catalyzed cross-coupling reactions. A novel strategy was developed for the synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridines, which are potential inhibitors of cyclin G-associated kinase (GAK). mdpi.com This methodology began with the commercially available and inexpensive 2,4-dichloro-3-nitropyridine. mdpi.com A key innovation was the use of ligand-free Suzuki-Miyaura coupling conditions to achieve selective C-4 arylation. mdpi.com This reaction, using palladium(II) chloride as the catalyst, successfully yielded the 4-arylated product, 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine, in 66% yield. mdpi.com This selective arylation at the C-4 position, despite the expected higher reactivity at the C-2 position, demonstrates a significant methodological advancement. mdpi.com

| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Suzuki-Miyaura Coupling | 2,4-dichloro-3-nitropyridine | (3,4-Dimethoxyphenyl)boronic acid, PdCl₂, NBu₄Br, Na₂CO₃, DMF/water, 110 °C, 17 h | 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine | 66% | mdpi.com |

Further innovation in the synthesis of fluorinated pyridines has been achieved by utilizing pyridine N-oxides. A novel and direct method for the fluorination of a pyridine N-oxide was developed to produce a meta-fluorinated pyridine, a structure of interest in pharmaceuticals and radiopharmaceuticals. researchgate.net Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide at room temperature yielded 3-fluoro-4-nitropyridine (B80604) N-oxide in a moderate yield within minutes. researchgate.net This intermediate was subsequently and easily converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. researchgate.net This approach is unprecedented in the literature and offers a new pathway for synthesizing fluoropyridines, including those labeled with fluorine-18 (B77423) for positron emission tomography (PET). researchgate.net

| Step | Starting Material | Reagents and Conditions | Product | Key Finding | Reference |

| 1. Fluorination | 3-bromo-4-nitropyridine N-oxide | Fluorinating agent | 3-fluoro-4-nitropyridine N-oxide | Direct fluorination at the meta position achieved at room temperature. | researchgate.net |

| 2. Reduction | 3-fluoro-4-nitropyridine N-oxide | Catalytic hydrogenation | 3-fluoro-4-aminopyridine | Simple conversion to the desired amino-pyridine. | researchgate.net |

The development of efficient and environmentally friendly multicomponent reactions is another key area of research. A three-component ring transformation (TCRT) reaction has been reported for the synthesis of 3-alkylated/arylated 5-nitropyridines. kochi-tech.ac.jp This method offers significant advantages by requiring only simple manipulations and mild conditions for both the reaction and work-up. kochi-tech.ac.jp A notable improvement is the use of solid ammonium (B1175870) acetate (B1210297) as a nitrogen source instead of ammonia (B1221849) gas, making the process more practical and user-friendly. kochi-tech.ac.jp

Furthermore, new synthetic routes for creating complex bioactive molecules often rely on the strategic manipulation of functional groups on a nitropyridine core. For instance, substituted 3-nitropyridines have been employed as precursors in the synthesis of semicarbazide-sensitive amine oxidase (SSAO) inhibitors. mdpi.comnih.gov A representative synthetic pathway involves an initial vicarious nucleophilic substitution of hydrogen on a 3-nitropyridine (B142982) derivative, followed by bromination and subsequent reaction with morpholine (B109124). mdpi.comnih.gov The final key step is the quantitative reduction of the nitro group to yield a crucial amine intermediate, which serves as the foundation for the target inhibitor compounds. mdpi.comnih.gov

| Step | Reaction Type | Intermediate Formed | Purpose | Reference |

| 1 | Vicarious Nucleophilic Substitution | Alkylated 3-nitropyridine | Introduction of a side chain | mdpi.comnih.gov |

| 2 | Bromination | Bromo-derivative | Functionalization for next step | mdpi.comnih.gov |

| 3 | Nucleophilic Substitution | Morpholine derivative | Introduction of the morpholine moiety | mdpi.comnih.gov |

| 4 | Nitro Group Reduction | Key amine intermediate | Formation of the core amine for final products | mdpi.comnih.gov |

Future Research Directions and Emerging Methodologies for 3 Methoxy 4 Nitropyridine Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of nitropyridines, including 3-Methoxy-4-nitropyridine, has traditionally relied on methods that use harsh reagents and generate significant waste, such as nitration with mixed sulfuric and nitric acids. Future research is focused on developing greener alternatives that are safer, more sustainable, and more efficient.

Key green approaches include:

Alternative Nitrating Agents: Research into solid-supported reagents or milder nitrating agents can reduce the reliance on corrosive mixed acids. For instance, using potassium nitrate (B79036) in sulfuric acid has been shown to shorten reaction times and prevent the formation of brown smoke (NOx gases) in the synthesis of other nitropyridine N-oxides, improving the operating environment. google.com Another approach involves using dinitrogen pentoxide (N₂O₅) in organic solvents, which can offer good yields for 3-nitropyridines and operates via a different mechanism than classical electrophilic aromatic substitution. researchgate.net